molecular formula C34H34BrFN3O2PS B130005 ((4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide CAS No. 885477-83-8

((4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide

Cat. No.: B130005
CAS No.: 885477-83-8
M. Wt: 678.6 g/mol
InChI Key: GGEHQGAHLWFTET-UHFFFAOYSA-M
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Description

((4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C34H34BrFN3O2PS and its molecular weight is 678.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Rosuvastatin Precursors

    The compound has been used in the synthesis of key pyrimidine precursors for rosuvastatin, a cholesterol-lowering drug. The process involves efficient bromination and transformation into hydroxymethyl or formyl groups (Šterk, Časar, Jukič, & Košmrlj, 2012).

  • Novel Drug Discovery

    It serves as a precursor in the synthesis of novel pyrazoles, which have shown potential in drug discovery with applications in antioxidant, anti-breast cancer, and anti-inflammatory properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

  • Antitumor Compounds

    This compound is a part of the chemical framework in the synthesis of derivatives of vinblastine-type alkaloids, which are significant in antitumor treatments (Mangeney, Andriamialisoa, Langlois, Langlois, & Potier, 1979).

Biochemical Research

  • Nucleotide Modifications

    It has been utilized in structural modifications of nucleotides, nucleosides, and nucleosidic bases, contributing to the understanding of nucleic acid chemistry (Ivancsics & Zbiral, 1975).

  • Folate Receptor-Specific Inhibitors

    The compound is involved in the synthesis of high-affinity folate receptor-specific inhibitors, demonstrating potential in cancer therapy (Deng et al., 2008).

Pharmaceutical Synthesis

  • Synthesis of Voriconazole

    It plays a role in the synthesis of voriconazole, a broad-spectrum antifungal agent, highlighting its importance in pharmaceutical chemistry (Butters et al., 2001).

  • Antineoplastic Nucleosides

    The compound contributes to the synthesis of new broad-spectrum antineoplastic nucleosides, offering insights into cancer treatment options (Matsuda et al., 1991).

  • Anti-Inflammatory and Analgesic Agents

    It is utilized in the design and synthesis of novel pyrimidin-2-ol derivatives, showing potent anti-inflammatory and analgesic properties (Muralidharan, Raja, & Deepti, 2019).

  • HMG-CoA Reductase Inhibitors

    The compound is involved in synthesizing methanesulfonamide pyrimidine-substituted inhibitors, which are effective in inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis (Watanabe et al., 1997).

Properties

IUPAC Name

[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34FN3O2PS.BrH/c1-25(2)32-31(33(26-20-22-27(35)23-21-26)37-34(36-32)38(3)42(4,39)40)24-41(28-14-8-5-9-15-28,29-16-10-6-11-17-29)30-18-12-7-13-19-30;/h5-23,25H,24H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEHQGAHLWFTET-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F)N(C)S(=O)(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34BrFN3O2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459687
Record name {[4-(4-Fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]methyl}(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885477-83-8
Record name {[4-(4-Fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]methyl}(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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